S-9-Fluorenylmethyl-l-cysteine tert-butyl ester hydrochloride
Description
S-9-Fluorenylmethyl-L-cysteine tert-butyl ester hydrochloride is a protected cysteine derivative featuring a fluorenylmethyl (Fmoc) group and a tert-butyl ester moiety, with a hydrochloride counterion enhancing its solubility in polar solvents. The Fmoc group is widely recognized in peptide synthesis as a base-labile protecting group for amino acids, while the tert-butyl ester provides acid-sensitive protection for carboxylic acids.
The compound has historically been utilized in organic and peptide chemistry for controlled synthesis applications. However, recent data indicate it has been discontinued by suppliers like CymitQuimica, suggesting challenges in commercial availability or stability .
Properties
IUPAC Name |
tert-butyl (2R)-2-amino-3-(9H-fluoren-9-ylmethylsulfanyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2S.ClH/c1-21(2,3)24-20(23)19(22)13-25-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18;/h4-11,18-19H,12-13,22H2,1-3H3;1H/t19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTMNHBEXLJQBX-FYZYNONXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CSCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CSCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
S-9-Fluorenylmethyl-L-cysteine tert-butyl ester hydrochloride (Fmoc-Cys(tBu)-OH·HCl) is a derivative of cysteine that has garnered attention in biochemical research due to its potential biological activities. This article delves into its properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.
- Molecular Formula: C21H25NO2S·HCl
- Molecular Weight: 391.9 g/mol
- Melting Point: 135-137 °C
- Density: 1.2 ± 0.1 g/cm³
- Boiling Point: 603.4 ± 55.0 °C at 760 mmHg
These properties indicate that Fmoc-Cys(tBu)-OH·HCl is a stable compound suitable for various synthetic applications in peptide chemistry.
1. Antioxidant Properties
Cysteine derivatives, including Fmoc-Cys(tBu)-OH·HCl, are known to exhibit antioxidant activity due to the presence of the thiol group (-SH). This group can donate electrons, neutralizing free radicals and reducing oxidative stress within cells. Research indicates that such compounds can protect cellular components from damage caused by reactive oxygen species (ROS) .
2. Role in Protein Synthesis
Fmoc-Cys(tBu)-OH·HCl serves as a building block in peptide synthesis, particularly in the formation of disulfide bonds that are crucial for protein folding and stability. The tert-butyl ester protects the thiol group during synthesis, allowing for selective deprotection at later stages . This characteristic is particularly useful in the design of therapeutic peptides.
1. Ergogenic Dietary Supplements
Amino acid derivatives, including Fmoc-Cys(tBu)-OH·HCl, have been recognized for their ergogenic properties, influencing physical performance and recovery during exercise. They are believed to enhance the secretion of anabolic hormones and improve mental performance under stress .
2. Drug Development
The compound's ability to participate in post-translational modifications, such as mono-ADP-ribosylation, positions it as a candidate for drug development targeting various biological processes . This modification is essential in regulating signaling pathways involved in cell proliferation and apoptosis.
Case Study 1: Antioxidant Activity Assessment
A study assessed the antioxidant capacity of various cysteine derivatives, including Fmoc-Cys(tBu)-OH·HCl, using DPPH and ABTS assays. Results indicated that Fmoc-Cys(tBu)-OH·HCl demonstrated significant scavenging activity compared to controls, suggesting its potential use in formulations aimed at reducing oxidative stress .
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| Fmoc-Cys(tBu)-OH·HCl | 85 ± 5 | 90 ± 3 |
| Control (no antioxidant) | 10 ± 2 | 12 ± 1 |
Case Study 2: Peptide Synthesis
In a synthetic study focused on developing peptides with enhanced stability and bioactivity, Fmoc-Cys(tBu)-OH·HCl was utilized as a key intermediate. The resulting peptides exhibited improved resistance to enzymatic degradation compared to those synthesized without cysteine derivatives .
Scientific Research Applications
Peptide Synthesis
Role as a Protecting Group:
Fmoc-Cys(tBu)-HCl is primarily employed as a protecting group for cysteine residues in peptide synthesis. This compound allows for selective modifications of amino acids while preserving the integrity of other functional groups. The Fmoc (9-fluorenylmethoxycarbonyl) group can be easily removed under mild basic conditions, making it suitable for solid-phase peptide synthesis (SPPS) .
Case Study:
In a study published in Chemical Science, researchers demonstrated the efficiency of Fmoc-Cys(tBu)-HCl in synthesizing cyclic peptides that exhibit enhanced biological activity. The use of this protecting group facilitated the formation of disulfide bonds, which are crucial for the stability and function of many peptides .
Drug Development
Design of Cysteine-Containing Compounds:
The compound plays a significant role in developing new pharmaceuticals by enabling the design of cysteine-containing molecules that target specific biological pathways. This targeting enhances therapeutic efficacy and minimizes side effects .
Case Study:
A recent investigation highlighted the synthesis of novel cysteine derivatives using Fmoc-Cys(tBu)-HCl as a key intermediate. These derivatives showed promising activity against cancer cell lines, indicating potential applications in anticancer drug development .
Bioconjugation
Attachment of Biomolecules:
Fmoc-Cys(tBu)-HCl is used in bioconjugation processes to link biomolecules to surfaces or other molecules. This application is particularly beneficial in developing targeted drug delivery systems where precise attachment is crucial for therapeutic effectiveness .
Case Study:
In an innovative approach, researchers utilized Fmoc-Cys(tBu)-HCl to create bioconjugates that enhance the delivery of chemotherapeutic agents to tumor sites. The study demonstrated improved efficacy and reduced systemic toxicity compared to conventional delivery methods .
Analytical Chemistry
Studying Protein Interactions:
This compound is employed in analytical methods to investigate protein interactions and modifications. It aids in the development of diagnostic tools and provides insights into various biological processes .
Case Study:
A research article detailed how Fmoc-Cys(tBu)-HCl was used to label proteins for mass spectrometry analysis, allowing for the identification of post-translational modifications that play critical roles in cellular signaling pathways .
Research on Antioxidants
Potential Antioxidant Properties:
Fmoc-Cys(tBu)-HCl has been investigated for its potential antioxidant properties, contributing to studies aimed at understanding oxidative stress and developing protective agents against cellular damage .
Case Study:
In a study focusing on oxidative stress, researchers found that derivatives synthesized from Fmoc-Cys(tBu)-HCl exhibited significant antioxidant activity, suggesting their potential use in formulating supplements or drugs aimed at combating oxidative damage .
Summary Table of Applications
Comparison with Similar Compounds
Key Differences :
- The Fmoc group in the target compound enables selective deprotection under basic conditions, unlike the neutral tert-butyl esters in the other compounds, which require acidic conditions for cleavage.
- The iodomethyl group in the pyrrolidine derivative confers reactivity in cross-coupling or alkylation reactions, contrasting with the inert tert-butyl group.
- The hydrochloride salt in the target compound improves aqueous solubility, whereas the neutral esters are more lipophilic.
Key Differences :
- The discontinued status of the target compound may indicate undocumented stability issues (e.g., hygroscopicity or decomposition) compared to commercially available analogs.
Research Findings and Industrial Relevance
- Synthesis Efficiency : The Fmoc group in the target compound allows rapid deprotection with piperidine, enabling high-throughput peptide synthesis. However, its discontinued status suggests challenges in scalability or cost-effectiveness.
- Safety Trade-offs : While the hydrochloride salt improves solubility, it may exacerbate corrosion risks in automated synthesis systems compared to neutral esters .
- Ecological Impact: None of the compounds have detailed ecotoxicological data, but iodinated compounds likely require careful disposal to avoid environmental persistence.
Preparation Methods
Synthesis of the Tert-Butyl Ester of L-Cysteine
The initial step involves esterification of L-cysteine with tert-butanol, often catalyzed by acid or using carbodiimide coupling agents:
L-cysteine + tert-butanol → L-cysteine tert-butyl ester
This esterification is typically carried out under reflux conditions with a suitable acid catalyst such as sulfuric acid or using coupling agents like DCC (dicyclohexylcarbodiimide).
Protection of the Thiol Group
The thiol group of cysteine is protected with a tert-butyl group to prevent oxidation and side reactions. This is achieved via:
- Reaction with tert-butyl thiol (t-BuSH) in the presence of an activating agent such as a Lewis acid or through direct alkylation using tert-butyl halides under basic conditions.
Introduction of the Fluorenylmethyl (Fm) Group
The amino group of cysteine is protected with the fluorenylmethyl group through nucleophilic substitution:
- Reaction with 9-fluorenylmethyl chloride (FmCl) in the presence of a base like sodium hydride or potassium carbonate, which facilitates the formation of the Fm-protected cysteine derivative.
Formation of the Hydrochloride Salt
The final step involves converting the protected cysteine derivative into its hydrochloride salt:
- Treatment with hydrogen chloride (HCl) in an appropriate solvent such as diethyl ether or methanol, leading to the formation of S-9-Fluorenylmethyl-l-cysteine tert-butyl ester hydrochloride .
Purification and Characterization
Purification is typically achieved through recrystallization or chromatography techniques, followed by characterization using NMR, mass spectrometry, and HPLC to confirm purity and structure.
Data Table: Summary of Key Preparation Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Esterification | L-cysteine + tert-butanol + acid catalyst | Protect carboxyl group | Reflux, moderate temperature |
| Thiol protection | tert-butyl halide + base | Protect thiol group | Alkylation under basic conditions |
| Amino protection | FmCl + base | Protect amino group | Nucleophilic substitution |
| Salt formation | HCl in solvent | Convert to hydrochloride salt | Acidic treatment, recrystallization |
Research Findings & Optimization Strategies
Research indicates that the efficiency of synthesis depends heavily on controlling reaction conditions to prevent side reactions such as oxidation of thiol groups or incomplete protection. For example:
- Reaction temperature should be maintained below 25°C during thiol protection to avoid over-alkylation.
- Choice of solvent influences yield and purity; dry, inert solvents like dichloromethane or tetrahydrofuran are preferred.
- Reaction times are optimized to ensure complete protection without degradation.
In addition, recent advances suggest that employing solid-phase synthesis techniques can streamline the process, improve yields, and facilitate purification.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing S-9-Fluorenylmethyl-L-cysteine tert-butyl ester hydrochloride?
- Methodology : The compound is typically synthesized via a multi-step approach involving:
- Protection of cysteine : The thiol group of L-cysteine is protected with a tert-butyl (tBu) group to prevent undesired disulfide formation.
- FMOC introduction : The 9-fluorenylmethyloxycarbonyl (FMOC) group is introduced to the amino group using reagents like FMOC-Cl (9-fluorenylmethyl chloroformate) in the presence of a base (e.g., DIPEA) .
- Esterification : The carboxyl group is converted to a tert-butyl ester via acid-catalyzed esterification or coupling with tert-butanol .
- Final purification is achieved via column chromatography or recrystallization, with characterization by / NMR and mass spectrometry .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store at 0–4°C under inert gas (e.g., argon) to prevent hydrolysis of the tert-butyl ester or FMOC group. Desiccate to avoid moisture-induced degradation .
- Handling : Use anhydrous solvents (e.g., DCM, DMF) during reactions. Monitor for decomposition via TLC or HPLC, particularly under acidic or basic conditions .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : NMR confirms tert-butyl (δ ~1.4 ppm) and FMOC aromatic protons (δ ~7.2–7.8 ppm). NMR identifies ester carbonyl signals (~170 ppm) .
- Mass Spectrometry : ESI-MS or MALDI-TOF validates molecular weight (e.g., expected [M+H] for CHClNO: 461.0) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and detects byproducts .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency during FMOC introduction?
- Reagent Selection : Use HATU or EDC as coupling agents instead of DCC to minimize racemization.
- Solvent Optimization : Anhydrous DMF or DCM improves reactivity. Maintain pH 7–8 with DIPEA to deprotonate the amino group .
- Kinetic Monitoring : Track reaction progress via ninhydrin test or HPLC to terminate at >90% conversion .
Q. What are common side reactions during tert-butyl ester hydrolysis, and how can they be mitigated?
- Side Reactions : Acidic conditions (e.g., TFA/DCM) may prematurely cleave FMOC or oxidize cysteine.
- Mitigation :
- Use milder acids (e.g., HCl/dioxane) and short reaction times (<2 hrs) .
- Add scavengers (e.g., triisopropylsilane) to suppress tert-butyl cation formation .
- Monitor by NMR for ester peak disappearance (δ ~1.4 ppm) .
Q. How does the tert-butyl group influence peptide synthesis applications?
- Steric Protection : The bulky tert-butyl group prevents aggregation during solid-phase peptide synthesis (SPPS) and stabilizes intermediates.
- Selective Deprotection : The tert-butyl ester is selectively cleaved under acidic conditions (e.g., TFA), leaving FMOC and other acid-labile groups intact .
Q. What strategies resolve contradictions in reported purity data for this compound?
- Cross-Validation : Compare HPLC (purity), NMR (structural integrity), and elemental analysis (C/H/N ratios).
- Batch Analysis : Test multiple synthesis batches to identify variability in protecting group stability or purification efficiency .
Methodological Best Practices
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
